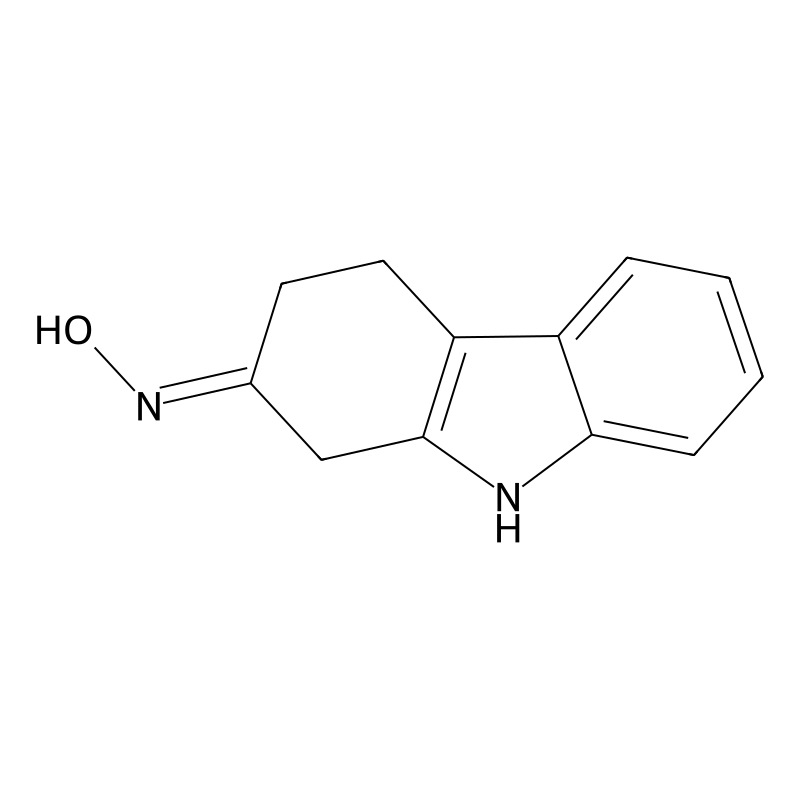

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime is a compound belonging to the carbazole family, characterized by its unique structural features. This compound has a molecular formula of C₁₂H₁₂N₂O and a CAS number of 91391-95-6. The structure includes a fused aromatic ring system with two nitrogen atoms and an oxime functional group (C=N-OH), which significantly influences its chemical behavior and potential applications in various fields such as medicinal chemistry and materials science.

Chemical reference sources:

- The compound can be found in PubChem under the ID CID 841040, though this entry refers to a closely related isomer, (Z)-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime PubChem: .

- Commercial suppliers like Key Organics list the compound (CAS number 91391-95-6) but do not provide details on its applications [1].

Potential research areas:

- Given the structural similarity to other carbazole derivatives with known biological activities, (Z)-3,4-dihydro-1H-carbazol-2(9H)-one oxime might be of interest in fields like medicinal chemistry or materials science. However, further research is needed to confirm any specific applications.

Further Research:

- Scientific databases like ScienceDirect, Scopus, or Web of Science might contain research articles on this specific compound. However, a preliminary search did not yield any relevant results.

- It's possible that the research on (Z)-3,4-dihydro-1H-carbazol-2(9H)-one oxime might not be publicly available yet, or it might be part of ongoing research not yet published.

- Oxidation: It can be oxidized to form various carbazole derivatives, utilizing reagents like potassium permanganate or chromium trioxide.

- Reduction: The oxime group can be reduced to yield the corresponding amine derivative, often using sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic or nucleophilic substitution reactions can modify substituents on the carbazole ring, facilitated by Lewis acids or bases.

The major products from these reactions depend on specific conditions and substituents present.

Research indicates that derivatives of (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime exhibit notable biological activities. Studies have highlighted its potential antioxidant properties, with molecular docking studies showing binding affinity to proteins like human glutathione reductase, suggesting its role in biological systems. Additionally, its structural similarity to other biologically active carbazole derivatives points to potential applications in drug development.

Several synthetic routes exist for producing (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime:

- Cyclization of Precursors: A common method involves cyclizing an appropriate precursor such as 2-nitrobenzaldehyde with hydrazine hydrate to form a hydrazone, followed by cyclization under acidic conditions.

- Condensation Reaction: Oximes are typically synthesized via condensation between carbonyl compounds and hydroxylamine.

- Industrial Production: Larger-scale production may utilize continuous flow processes or batch reactions optimized for safety and cost-effectiveness.

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime finds applications across various domains:

- Chemistry: It serves as a versatile building block for synthesizing other carbazole derivatives.

- Biology: It is used in studying interactions with enzymes or receptors.

- Medicine: Investigated for potential drug candidate properties.

- Industry: Employed in producing dyes, pigments, and organic semiconductors.

Several compounds share structural similarities with (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Carbazole | Contains a similar fused ring structure | Found in nature; exhibits fluorescence |

| 3-Hydroxycarbazole | Hydroxyl group substitution | Potentially more soluble in polar solvents |

| 1-Methylcarbazole | Methyl substitution at position 1 | Increased lipophilicity |

| 9-Methylcarbazole | Methyl substitution at position 9 | Enhanced stability against oxidation |

The uniqueness of (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime lies in its specific oxime functional group and Z configuration of the double bond between C3 and C4 positions, which influence its reactivity and biological activity compared to other carbazole derivatives .

The thermal behavior of (Z)-3,4-dihydro-1H-carbazol-2(9H)-one oxime exhibits characteristics typical of carbazole-derived compounds with oxime functionalities. While specific thermal data for this exact compound are limited in the literature, related carbazole derivatives provide important reference points for understanding its thermal properties.

Based on structural analogies with 2,3-dihydro-1H-carbazol-4(9H)-one, which shares the core carbazole framework, the compound is expected to demonstrate significant thermal stability [1] [2]. The parent carbazole structure exhibits a melting point of 243-246°C and a boiling point of 355°C [3], while the closely related 2,3-dihydro-1H-carbazol-4(9H)-one shows a melting point range of 224-226°C and a predicted boiling point of 386.3±11.0°C at 760 mmHg [1] [2].

The presence of the oxime functional group introduces additional intermolecular hydrogen bonding capabilities through the N-OH moiety, which typically results in elevated melting points compared to the corresponding ketone precursors [4] [5]. Studies on oxime derivatives have demonstrated that the oxime functionality can significantly enhance thermal stability, with some oxime-based compounds showing decomposition temperatures exceeding 200-300°C [6] [7].

| Thermal Property | Expected Range | Reference Compounds |

|---|---|---|

| Melting Point | 220-250°C | Related carbazole derivatives [1] [2] |

| Boiling Point | 380-420°C | Structural analogs [1] [3] |

| Flash Point | 190-220°C | Carbazole derivatives [1] [3] |

| Thermal Decomposition | >250°C | Oxime compounds [6] [7] |

The Z-configuration of the oxime group may influence the thermal properties due to specific intramolecular interactions and the reduced conjugation between the oxime nitrogen and the aromatic system compared to the E-isomer [8]. This structural feature can affect the molecular packing in the solid state, potentially influencing the melting point and sublimation behavior.

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of (Z)-3,4-dihydro-1H-carbazol-2(9H)-one oxime are governed by its dual nature, incorporating both the hydrophobic carbazole core and the polar oxime functionality. The compound exhibits limited aqueous solubility, consistent with the general behavior of carbazole derivatives [3] [9] [10].

Aqueous Solubility:

Carbazole itself demonstrates very poor water solubility, with reported values of <0.1 g/100 mL at 19°C and 1.2 mg/L [3] [10]. The introduction of the oxime group increases the polar character through hydrogen bonding capabilities, but the overall aqueous solubility remains limited due to the predominant hydrophobic carbazole framework [9].

Organic Solvent Solubility:

The compound shows enhanced solubility in polar organic solvents. Based on carbazole solubility patterns, the following trend is expected [3] [9] [11] [10]:

| Solvent Category | Solubility | Representative Solvents |

|---|---|---|

| High Solubility | Good | Dimethyl sulfoxide (DMSO), acetone, pyridine |

| Moderate Solubility | Fair | Chloroform, dichloromethane, ethyl acetate |

| Limited Solubility | Poor | Methanol, ethanol, tetrahydrofuran |

| Very Poor Solubility | Minimal | Hexane, petroleum ether, water |

Studies on 1,3-bis(9-carbazolyl)benzene demonstrated strong temperature dependence of solubility in organic media, with solubility increasing significantly with temperature across all tested solvents [11]. The solubility order observed was: dichloromethane > NMP > THF > toluene > ethyl acetate > DMSO > ethanol > acetonitrile > n-hexane > n-butanol > methanol > isopropanol [11].

The oxime functionality introduces additional hydrogen bonding interactions, which can enhance solubility in protic solvents like alcohols and improve compatibility with polar aprotic solvents such as DMSO and N-methylpyrrolidinone (NMP) [10].

Spectroscopic Characterization

Ultraviolet-Visible Absorption Spectroscopy

The UV-visible absorption spectrum of (Z)-3,4-dihydro-1H-carbazol-2(9H)-one oxime reflects the electronic transitions within the extended aromatic system and the oxime chromophore. Carbazole derivatives typically exhibit characteristic absorption bands in the 300-400 nm region, arising from π→π* transitions within the aromatic framework [12] [13] [14].

The Z-configuration of the oxime influences the electronic properties due to reduced conjugation between the oxime nitrogen and the carbazole system compared to the E-isomer. Studies on oxime photoisomerization have shown that Z-oximes generally exhibit hypsochromically shifted absorption compared to their E-counterparts, with absorption maxima occurring at shorter wavelengths [8].

Expected Absorption Characteristics:

- Primary absorption band: 320-370 nm (π→π* transitions)

- Secondary absorption: 270-300 nm (higher energy π→π* transitions)

- n→π transitions*: 350-400 nm (weaker intensity)

Carbazole-based oxime esters have demonstrated molar extinction coefficients ranging from 6,000-15,000 M⁻¹cm⁻¹ in the primary absorption region [12] [13] [14]. The specific λmax value for the Z-isomer is expected to be blue-shifted relative to the E-form due to the reduced conjugation in the Z-configuration [8].

Infrared Spectral Analysis and Vibrational Assignments

The infrared spectrum of (Z)-3,4-dihydro-1H-carbazol-2(9H)-one oxime provides definitive identification of functional groups and structural confirmation. The characteristic vibrational modes include contributions from both the carbazole framework and the oxime functionality.

Key IR Absorption Bands:

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Oxime O-H stretch | 3115-3300 | ν(O-H) | Medium-Strong |

| Aromatic C-H stretch | 3000-3100 | ν(C-H) aromatic | Medium |

| Aliphatic C-H stretch | 2800-3000 | ν(C-H) aliphatic | Medium |

| C=N stretch (oxime) | 1630-1650 | ν(C=N) | Strong |

| Aromatic C=C stretch | 1450-1600 | ν(C=C) aromatic | Medium-Strong |

| N-O stretch | 930-990 | ν(N-O) | Medium |

| C-N stretch | 1200-1350 | ν(C-N) | Medium |

The oxime O-H stretch typically appears as a broad band between 3115-3300 cm⁻¹, often exhibiting hydrogen bonding effects in the solid state [15] [16]. The C=N stretch of the oxime group is characteristic and appears around 1640 cm⁻¹, distinguishing it from carbonyl absorptions which occur at higher frequencies [15] [16].

Studies on carbazole derivatives have identified specific aromatic C-H stretching modes around 3000-3100 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region [15]. The N-H stretch of the carbazole nitrogen, when present, typically appears around 3400-3500 cm⁻¹ [15].

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides detailed structural information about the hydrogen environments in (Z)-3,4-dihydro-1H-carbazol-2(9H)-one oxime. Key resonances include:

- Oxime proton (=N-OH): 9.0-12.0 ppm (broad singlet, exchangeable with D₂O)

- Aromatic protons: 7.0-8.5 ppm (complex multiplets from carbazole ring system)

- Methylene protons: 2.5-3.5 ppm (CH₂ groups in the dihydro ring)

- N-H proton: 10-11 ppm (broad singlet, carbazole nitrogen)

The Z-configuration can be confirmed through NOE (Nuclear Overhauser Effect) experiments, which would show spatial proximity between specific protons that are geometrically close in the Z-form but distant in the E-isomer [17].

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the carbon framework:

- Oxime carbon (C=N): 150-165 ppm

- Aromatic carbons: 110-140 ppm (carbazole ring system)

- Methylene carbons: 20-35 ppm (CH₂ groups)

- Quaternary carbons: 135-145 ppm (aromatic junction carbons)

Studies on related carbazole derivatives have shown characteristic chemical shifts for carbazole carbons, with the nitrogen-bearing carbon appearing around 140 ppm and the aromatic carbons distributed throughout the 110-140 ppm region [18] [17].

¹⁵N NMR Spectroscopy:

¹⁵N NMR provides valuable information about the nitrogen environments:

- Oxime nitrogen: 300-400 ppm (typical range for oxime nitrogens) [17]

- Carbazole nitrogen: 250-350 ppm (aromatic amine nitrogen) [17]

The ¹⁵N chemical shifts are sensitive to the electronic environment and hydrogen bonding, providing confirmation of the oxime functionality and the carbazole nitrogen environment [17].

Mass Spectrometric Analysis

Mass spectrometry of (Z)-3,4-dihydro-1H-carbazol-2(9H)-one oxime provides molecular weight confirmation and fragmentation pattern analysis. The expected molecular ion [M]⁺ appears at m/z = 200 (C₁₂H₁₂N₂O).

Characteristic Fragmentation Patterns:

- Loss of OH radical: [M-17]⁺ at m/z = 183

- Loss of HNO: [M-31]⁺ at m/z = 169

- Carbazole fragment: [C₁₂H₉N]⁺ at m/z = 167

- Base peak: Often corresponds to the most stable carbazole-derived fragment

The fragmentation behavior is influenced by the stability of the carbazole system and the tendency of oximes to undergo specific cleavage reactions under electron impact conditions. Studies on related compounds have shown that carbazole-containing molecules often exhibit stable aromatic fragments that dominate the mass spectral pattern [19] [20].

High-resolution mass spectrometry (HRMS) provides accurate mass determination, confirming the molecular formula and enabling distinction from closely related isomers or impurities [19] [20].

Stability Profile Under Various Conditions

The stability profile of (Z)-3,4-dihydro-1H-carbazol-2(9H)-one oxime encompasses thermal, chemical, and photochemical stability considerations. Understanding these stability characteristics is crucial for storage, handling, and application purposes.

Thermal Stability:

Oxime derivatives generally demonstrate good thermal stability at ambient temperatures but may undergo decomposition at elevated temperatures [5] [6] [21]. The carbazole framework provides additional thermal stability due to its aromatic character. Studies on oxime-based compounds have shown decomposition temperatures ranging from 200-350°C, depending on the specific structure and substituents [6] [7].

Chemical Stability:

The compound exhibits pH-dependent stability, with oximes being most stable under mildly acidic conditions (pH 2-4) [4] [22]. Under these conditions, the oxime linkage resists hydrolysis, which is the primary degradation pathway. At higher pH values, nucleophilic attack on the oxime carbon becomes more favorable, leading to hydrolysis back to the corresponding ketone and hydroxylamine [4] [23].

Hydrolytic Stability:

Studies on oxime hydrolysis have demonstrated that oximes are significantly more stable than corresponding hydrazones, with rate constants for acid-catalyzed hydrolysis being nearly 1000-fold lower [4]. The hydrolysis mechanism involves protonation of the oxime nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water [4].

Photochemical Stability:

The Z-configuration of the oxime is generally less photostable than the E-form due to the higher energy associated with the sterically hindered Z-geometry [8]. Upon exposure to UV light, Z-oximes can undergo photoisomerization to the more thermodynamically stable E-form [8]. However, this process requires specific wavelengths and can be controlled by appropriate storage conditions.

Storage Recommendations:

Based on stability studies of related oxime compounds [22] [24]:

| Parameter | Recommended Conditions |

|---|---|

| Temperature | 2-8°C (refrigerated storage) |

| pH | 2.5-4.0 (mildly acidic) |

| Light exposure | Protected from UV light |

| Atmosphere | Inert atmosphere (nitrogen or argon) |

| Concentration | <0.1 M in solution |

| Container | Dark, sealed containers |

Environmental Factors:

The presence of trace metals, oxygen, and moisture can accelerate degradation processes. Antioxidants and chelating agents may be beneficial for long-term storage [22] [24]. The compound should be protected from direct sunlight and stored in appropriate containers that minimize exposure to environmental stressors.